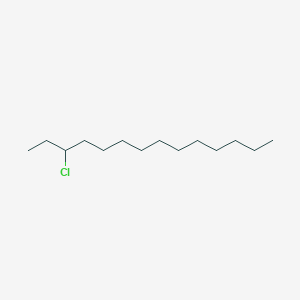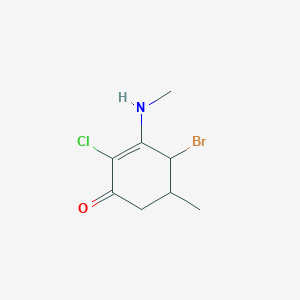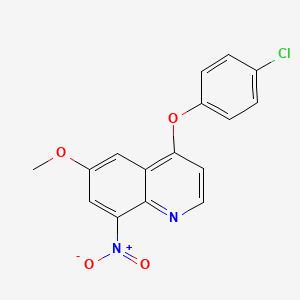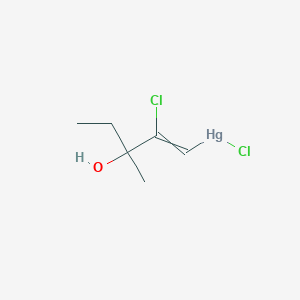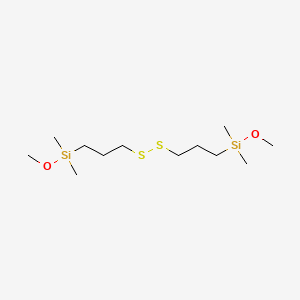
3,3,12,12-Tetramethyl-2,13-dioxa-7,8-dithia-3,12-disilatetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,12,12-Tetramethyl-2,13-dioxa-7,8-dithia-3,12-disilatetradecane is a complex organosilicon compound It is characterized by the presence of silicon, oxygen, and sulfur atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with additional considerations for efficiency, cost, and safety.
Chemical Reactions Analysis
Types of Reactions
3,3,12,12-Tetramethyl-2,13-dioxa-7,8-dithia-3,12-disilatetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to sulfides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can regenerate the original sulfide.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound’s properties make it useful in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which 3,3,12,12-Tetramethyl-2,13-dioxa-7,8-dithia-3,12-disilatetradecane exerts its effects is not fully understood. its molecular structure suggests that it can interact with various molecular targets and pathways. The presence of silicon, oxygen, and sulfur atoms allows it to form unique interactions with other molecules, potentially influencing biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3,3,12,12-Tetramethyl-2,13-dioxa-3,12-disilatetradecane: This compound is similar in structure but lacks the sulfur atoms present in 3,3,12,12-Tetramethyl-2,13-dioxa-7,8-dithia-3,12-disilatetradecane.
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane: Another related compound with a different arrangement of silicon and oxygen atoms.
Uniqueness
This compound is unique due to the presence of both sulfur and silicon atoms in its structure. This combination of elements imparts distinct chemical properties that are not found in similar compounds.
Properties
CAS No. |
64470-10-6 |
|---|---|
Molecular Formula |
C12H30O2S2Si2 |
Molecular Weight |
326.7 g/mol |
IUPAC Name |
methoxy-[3-[3-[methoxy(dimethyl)silyl]propyldisulfanyl]propyl]-dimethylsilane |
InChI |
InChI=1S/C12H30O2S2Si2/c1-13-17(3,4)11-7-9-15-16-10-8-12-18(5,6)14-2/h7-12H2,1-6H3 |
InChI Key |
QAZTXTYXJOLFPC-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)CCCSSCCC[Si](C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


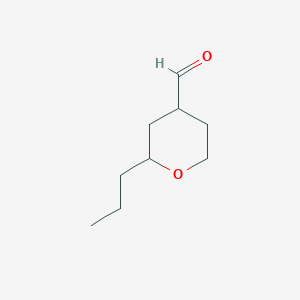
![2,6-Diazabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14503916.png)

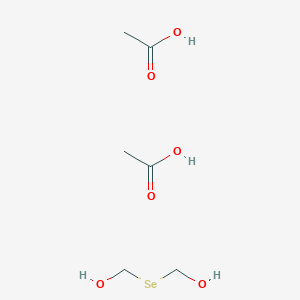
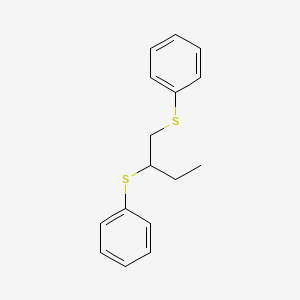
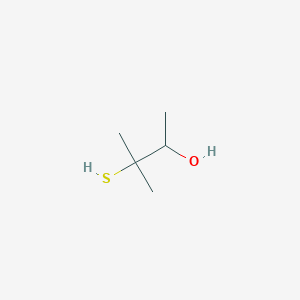
![Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester](/img/structure/B14503946.png)
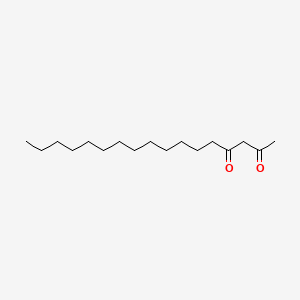
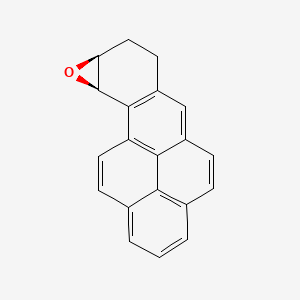
![(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol](/img/structure/B14503970.png)
